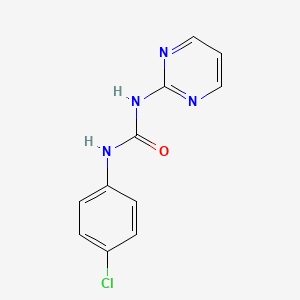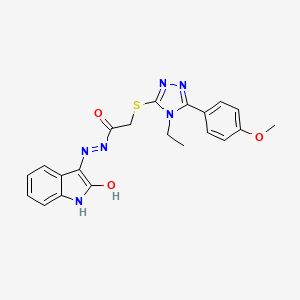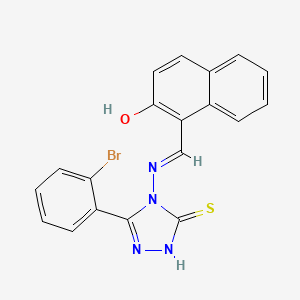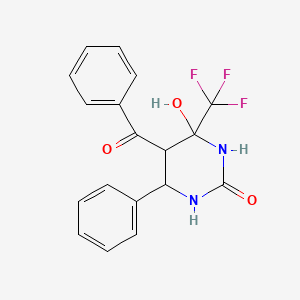![molecular formula C22H17N3OS B11978632 (2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)
(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone: is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is characterized by the presence of a naphthyl group, a furaldehyde moiety, and a phenylthiosemicarbazone group, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone typically involves the condensation of 5-(1-naphthyl)-2-furaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosemicarbazone moiety.
Reduction: Reduction reactions can occur at the aldehyde group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted aromatic derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone is investigated for its potential as an antimicrobial and anticancer agent. Its ability to chelate metal ions is thought to contribute to its biological activity.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Industry: In the industrial sector, the compound’s metal-chelating properties are utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes in microorganisms and cancer cells, leading to their death. The compound also induces oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Thiosemicarbazones: Other thiosemicarbazones, such as 2-acetylpyridine thiosemicarbazone, share similar metal-chelating properties and biological activities.
Hydrazones: Compounds like isonicotinoyl hydrazone also exhibit metal-chelating and antimicrobial properties.
Uniqueness: 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone is unique due to the presence of both naphthyl and furaldehyde groups, which enhance its ability to interact with biological targets and metal ions. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C22H17N3OS |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-[(E)-(5-naphthalen-1-ylfuran-2-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C22H17N3OS/c27-22(24-17-9-2-1-3-10-17)25-23-15-18-13-14-21(26-18)20-12-6-8-16-7-4-5-11-19(16)20/h1-15H,(H2,24,25,27)/b23-15+ |
InChI-Schlüssel |
PXKARDZZUVNGJX-HZHRSRAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol](/img/structure/B11978557.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)

![N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B11978569.png)

![Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate](/img/structure/B11978587.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978599.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11978617.png)
![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978625.png)

